3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Overview
Description
3-Methyl-2-trifluoromethylpyridine-5-boronic acid is a boronic acid derivative with the molecular formula C7H7BF3NO2 and a molecular weight of 204.94 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a boronic acid moiety attached to a pyridine ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-Methyl-2-trifluoromethylpyridine.
Borylation Reaction: The pyridine derivative undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-trifluoromethylpyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dimethylformamide.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride.
Major Products
Cross-Coupling Products: Biaryl or vinyl-aryl compounds.
Oxidation Products: Phenol derivatives.
Reduction Products: Methyl-substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-trifluoromethylpyridine-5-boronic acid has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: Utilized in the synthesis of functional materials, including polymers and advanced materials with unique properties.
Chemical Biology: Used in the study of biological systems and the development of chemical probes for investigating cellular processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium complex with both organic groups.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethylpyridine-5-boronic acid
- 3-Methylpyridine-5-boronic acid
- 2-Methyl-3-trifluoromethylpyridine-5-boronic acid
Uniqueness
3-Methyl-2-trifluoromethylpyridine-5-boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid moiety on the pyridine ring. This combination imparts distinct electronic and steric properties, making it particularly useful in cross-coupling reactions and other synthetic applications .
Properties
IUPAC Name |
[5-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYHQGLFGHGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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